molecular formula C18H17NO3 B2570512 N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1202993-05-2

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No.: B2570512
CAS No.: 1202993-05-2
M. Wt: 295.338
InChI Key: DICXPYJGSWMRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic organic compound that features an indene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indene ring system imparts unique chemical properties that can be exploited for various synthetic and therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves the following steps:

    Formation of the Indene Derivative: The indene derivative can be synthesized through a Friedel-Crafts acylation reaction, where an indene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxyacetylation: The resulting indene derivative is then subjected to an oxyacetylation reaction. This involves the reaction of the indene derivative with chloroacetic acid in the presence of a base such as sodium hydroxide to form the oxyacetylated product.

    Benzylation: Finally, the oxyacetylated product is benzylated using benzyl chloride in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Similar structure but lacks the benzyl group.

    2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains a difluoroindene moiety.

Uniqueness

N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is unique due to the presence of both the benzyl and oxyacetyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17-9-7-14-6-8-15(10-16(14)17)22-12-18(21)19-11-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICXPYJGSWMRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.